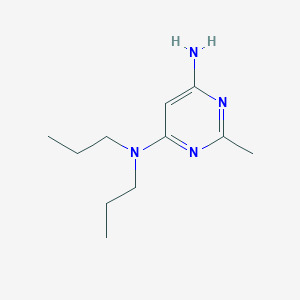

2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine

Description

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2-methyl-4-N,4-N-dipropylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C11H20N4/c1-4-6-15(7-5-2)11-8-10(12)13-9(3)14-11/h8H,4-7H2,1-3H3,(H2,12,13,14) |

InChI Key |

DGAMHRVOSQQXLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=NC(=NC(=C1)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-methylpyrimidine-4,6-diamine with dipropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

The biological and physicochemical properties of pyrimidine-4,6-diamines are highly dependent on substituents at the N4, N6, and C2 positions. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Pyrimidine-4,6-Diamine Derivatives

*Calculated based on formula C11H20N3.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: GS39783 () demonstrates that bulky substituents (e.g., dicyclopentyl) at N4/N6 and electron-withdrawing groups (e.g., nitro at C5) enhance GABA-B receptor binding, achieving EC50 values <1 μM. In contrast, smaller alkyl chains (e.g., propyl in the target compound) may reduce receptor affinity but improve solubility . 5-Nitro-N4-(4-(phenylamino)phenyl)pyrimidine-4,6-diamine () shows that aromatic substituents at N4 (e.g., phenylamino) correlate with antiproliferative activity in cancer cell lines, likely due to π-π stacking interactions with cellular targets .

Impact on Physicochemical Properties :

- Lipophilicity : The diallyl-substituted analogue () has a lower molecular weight (204.27 g/mol) and higher hydrophobicity compared to the dipropyl variant, which may influence blood-brain barrier penetration .

- Thermal Stability : Pyrimidines with nitro groups (e.g., GS39783) exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas alkyl-substituted derivatives like the target compound likely have lower thermal stability .

Synthetic Accessibility :

- The synthesis of N4,N4-diallyl derivatives () involves nucleophilic displacement of chloropyrimidines with allylamine, a reaction requiring careful temperature control (60°C under N2) . Similar methods could apply to the dipropyl variant but may require longer reaction times due to steric hindrance.

Data Tables

Table 2: Selected Physicochemical Properties of Analogues

| Compound Name | Molecular Formula | Melting Point (°C) | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|

| GS39783 | C15H22N6OS2 | >200 | 3.8 | <0.1 (DMSO) |

| 2-Methyl-N4-pentylpyrimidine-4,6-diamine | C10H18N4 | N/A | 2.1 | 1.2 (Methanol) |

| 5-Nitro-N4-(4-(phenylamino)phenyl)pyrimidine-4,6-diamine | C16H14N6O2 | N/A | 3.2 | 0.05 (Water) |

*Predicted using ChemDraw.

Biological Activity

2-Methyl-N4,N4-dipropylpyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a Rho kinase inhibitor. Rho kinase plays a crucial role in various cellular processes including smooth muscle contraction, cell motility, and cytoskeletal dynamics. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : [108484-98-6]

This compound features a pyrimidine ring with two propyl groups at the N4 position and a methyl group at the C2 position.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of Rho kinase. This inhibition can lead to:

- Reduced smooth muscle contraction : By inhibiting Rho kinase, the compound can decrease calcium sensitization in smooth muscle cells, which is beneficial in treating conditions like hypertension and erectile dysfunction.

- Altered cell motility : Rho kinase is involved in regulating cytoskeletal dynamics; thus, its inhibition can affect processes such as cell migration and adhesion.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits Rho kinase activity. For example, one study demonstrated that concentrations as low as 1 µM could significantly reduce Rho kinase-mediated phosphorylation of myosin light chains in smooth muscle cells .

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound. Animal models treated with this compound exhibited:

- Decreased blood pressure : In hypertensive rats, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups .

- Improved outcomes in ischemic conditions : Models of cerebral ischemia showed enhanced recovery and reduced infarct size upon treatment with this compound .

Case Studies

Several case studies highlight the clinical relevance of Rho kinase inhibitors like this compound:

- Hypertension Management : A clinical trial involving patients with resistant hypertension demonstrated that treatment with a Rho kinase inhibitor led to improved blood pressure control and reduced cardiovascular risk factors .

- Erectile Dysfunction : In patients suffering from erectile dysfunction related to vascular issues, administration of this compound resulted in improved erectile function scores compared to placebo .

- Cerebral Vasospasm : A study focusing on patients recovering from subarachnoid hemorrhage indicated that Rho kinase inhibition significantly reduced the incidence of vasospasm, leading to better neurological outcomes .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments have indicated that this compound possesses certain toxicological risks:

Q & A

Q. What are the common synthetic routes for 2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with the pyrimidine core, followed by alkylation at the N4 positions. Key methods include:

- Microwave-assisted synthesis to reduce reaction time and improve yield .

- Continuous flow chemistry for precise control of reaction parameters (e.g., temperature, reagent stoichiometry) .

- Green chemistry principles , such as using recyclable catalysts (e.g., palladium-based systems) and minimizing solvent waste . Optimization requires systematic variation of catalysts (e.g., K₂CO₃ in DMF), temperature (80–120°C), and inert atmospheres to prevent oxidation .

Q. How is the compound characterized to confirm its structural identity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .

- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What initial biological screening assays are recommended for assessing its potential therapeutic applications?

- Kinase inhibition assays : Use recombinant kinases (e.g., CDK2, EGFR) with ATP-binding site competition measured via fluorescence polarization .

- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo assays .

- Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

Advanced Research Questions

Q. How do structural modifications at the N4 and N6 positions influence the compound’s binding affinity to kinase targets?

- Structure-Activity Relationship (SAR) studies : Compare analogs with varying alkyl chains (e.g., methyl vs. propyl at N4) using kinase selectivity panels. For example, bulkier substituents (e.g., cyclopropylmethyl) may enhance steric hindrance, reducing off-target binding .

- Biochemical assays : Measure IC₅₀ values against kinases to quantify affinity changes. Substitutions at N6 (e.g., benzyl groups) can improve selectivity for CDK2 over CDK1 .

Q. What strategies can resolve contradictions in activity data across different cancer cell lines?

- Kinase profiling : Use multiplexed kinase inhibitor beads (KIBs) to identify off-target interactions that explain variable efficacy .

- Metabolic stability testing : Assess liver microsome stability to rule out rapid degradation in certain cell lines .

- Transcriptomic analysis : Correlate activity with gene expression profiles (e.g., kinase overexpression) to identify responsive subtypes .

Q. How can computational methods predict interactions between the compound and specific biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding poses in ATP pockets (e.g., CDK2 PDB: 1HCL). Focus on hydrogen bonding with hinge regions and hydrophobic interactions with propyl/methyl groups .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns) to evaluate binding stability and conformational changes .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding energies and guide substituent optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.